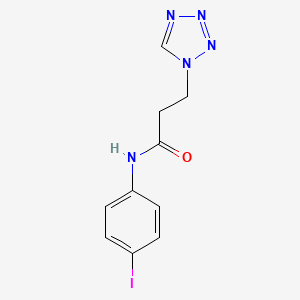![molecular formula C16H19ClFNO2 B4416085 {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4416085.png)
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride
Descripción general
Descripción
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and peripheral tissues.
Mecanismo De Acción
The mechanism of action of {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride involves its selective activation of this compound. This compound is a G protein-coupled receptor that is expressed in the brain and peripheral tissues. When activated by this compound, this compound modulates dopaminergic and serotonergic neurotransmission, which are both implicated in the pathophysiology of psychiatric disorders such as schizophrenia and depression.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. In animal models, this compound has been shown to produce antipsychotic and antidepressant-like effects, as well as improve cognitive function. Additionally, this compound has been shown to increase locomotor activity and induce hyperthermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride in lab experiments is its selectivity for this compound. This allows researchers to study the specific effects of this compound activation without interference from other receptors. Additionally, this compound has been shown to produce consistent and reproducible effects in animal models.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can produce adverse effects such as seizures and respiratory depression. Additionally, the long-term effects of this compound on the brain and peripheral tissues are not well understood.
Direcciones Futuras
There are several future directions for research on {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride. One area of research is in the development of new antipsychotic and antidepressant drugs that target this compound. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and peripheral tissues. Other future directions include investigating the potential applications of this compound in the treatment of other disorders such as addiction and Parkinson's disease.
Aplicaciones Científicas De Investigación
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising areas of research for this compound is in the treatment of psychiatric disorders such as schizophrenia and depression. This compound has been shown to modulate dopaminergic and serotonergic neurotransmission, which are both implicated in the pathophysiology of these disorders. Studies have shown that this compound can activate this compound and produce antipsychotic and antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.ClH/c1-18-10-13-5-8-15(16(9-13)19-2)20-11-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJGIBWOLQDWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4416004.png)
![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4416016.png)
![2-[1-(3-methylphenyl)-2,5-dioxo-3-(3-pyridinylmethyl)-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4416023.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4416027.png)
![5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4416034.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4416040.png)
![2-[1-(4-methylphenyl)-2,5-dioxo-3-(3-pyridinylmethyl)-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4416046.png)
![5-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]-2-methyl-1H-benzimidazole](/img/structure/B4416052.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]cyclopropanecarboxamide](/img/structure/B4416058.png)
![5-[(3-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4416059.png)
![N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4416091.png)
![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4416092.png)

![4',4',6',8'-tetramethyl-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4416101.png)